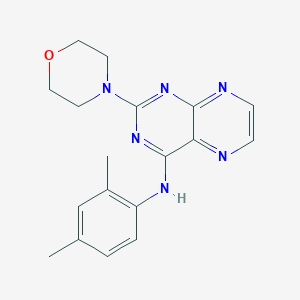
N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from commercially available substrates. For example, Lei et al. (2017) established a rapid and green synthetic method for a similar compound, highlighting the importance of efficient synthesis routes for these types of chemicals (Lei et al., 2017).
Molecular Structure Analysis
X-ray crystallography is a pivotal tool in determining the molecular structure of chemical compounds. Mugnoli et al. (1980) detailed the crystal structure analysis of a compound involving morpholine, underscoring the utility of X-ray analysis in understanding the spatial arrangement of atoms within a molecule (Mugnoli et al., 1980).
Chemical Reactions and Properties
Chemical reactions involving compounds like N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine often exhibit unique reactivity due to their structural features. The reactivity can be influenced by the presence of functional groups such as the morpholine ring and the pteridin core. For instance, the reactivity of morpholine derivatives with secondary amines has been explored to yield structurally complex compounds (Amirnasr et al., 2001).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, solubility, and crystal form, are crucial for understanding their behavior in different environments. Studies on similar compounds have provided insights into how structural differences can impact these properties. For example, the synthesis and crystal structure of morpholine complexes reveal how molecular arrangement affects physical properties (Singh et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, define the utility of chemical compounds. The study by Fathalla et al. (2002) on domino-reactions demonstrates the complexity and the potential of specific chemical transformations involving morpholine derivatives (Fathalla et al., 2002).
Scientific Research Applications
Palladium-Catalyzed Aminations
Palladium-catalyzed aminations of aryl halides with morpholine demonstrate the utility of morpholine derivatives in facilitating nucleophilic substitution reactions, showcasing their role in creating complex organic frameworks (Shi et al., 2008).
Synthesis of Borondipyrromethene Analogs
The study of borondipyrromethene analogs in solution reveals the photophysical properties of compounds with morpholino groups, indicating their potential in designing fluorescent markers and probes for biological applications (Qin et al., 2005).
Antitumor/Anticancer Activity
A series of O-Mannich bases of dihydropyrimidinones, synthesized via Mannich condensation including morpholine, were evaluated for their in vitro and in vivo antitumor/anticancer activities, highlighting the significance of morpholine derivatives in medicinal chemistry and drug design (Venkateshwarlu et al., 2014).
Synthesis of Semicarbazones
The design and synthesis of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants illustrate the application of dimethylphenyl and semicarbazone frameworks in developing new pharmacological agents (Yogeeswari et al., 2005).
Synthesis of Isoxanthopterins
Acylation and 1,3-dipolar cycloaddition reactions involving dimethylamine and morpholine provide pathways to synthesize isoxanthopterins, compounds with potential biological activities (Steinlin & Vasella, 2009).
Photodynamic Therapy
A smart near-infrared photosensitizer with morpholine was synthesized for dual-modal imaging-guided synergistic photodynamic and photothermal therapy, demonstrating the role of morpholine derivatives in enhancing tumor treatment efficacy (Tang et al., 2019).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-12-3-4-14(13(2)11-12)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSJAIYJYOMVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

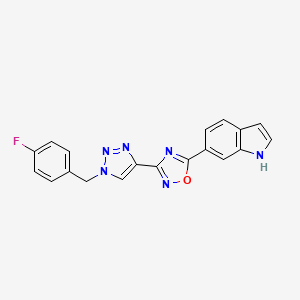
![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)
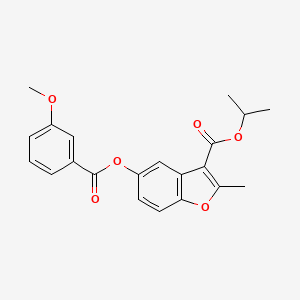
![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)
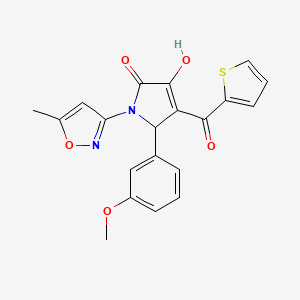
![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)
![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)
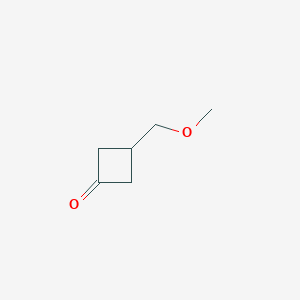
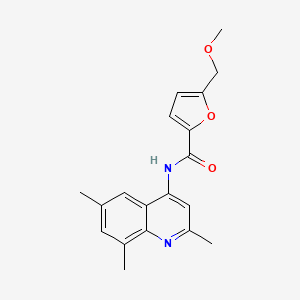
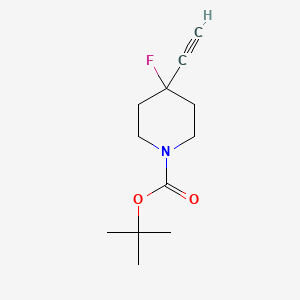
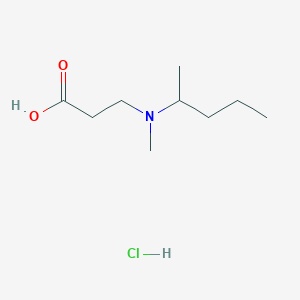
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)
![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)
